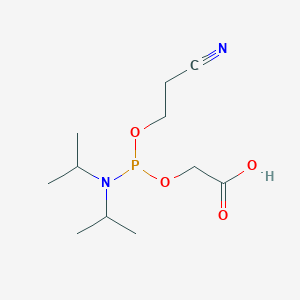
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is an organic compound widely used in the field of organic synthesis. It is known for its role as a phosphorylating reagent, particularly in the synthesis of nucleotides and oligonucleotides. The compound’s structure includes a cyanoethoxy group, diisopropylamino group, and a phosphinooxy group, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid typically involves the reaction of diisopropylamine with phosphorus trichloride, followed by the addition of 2-cyanoethanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred and heated to facilitate the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the cyanoethoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and alcohols are used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoramidites.
Hydrolysis: Corresponding acids and amines
Aplicaciones Científicas De Investigación
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is extensively used in scientific research, including:
Chemistry: As a phosphorylating reagent in the synthesis of nucleotides and oligonucleotides.
Biology: In the preparation of modified nucleotides for studying DNA and RNA interactions.
Medicine: In the development of therapeutic oligonucleotides for gene therapy.
Industry: Used in the production of phospholipids and other phosphorylated biomolecules .
Mecanismo De Acción
The compound exerts its effects through the formation of phosphoramidite intermediates. These intermediates react with nucleophiles, such as hydroxyl groups, to form phosphite triesters. The reaction proceeds through a series of nucleophilic attacks and eliminations, ultimately leading to the formation of phosphorylated products. The molecular targets include hydroxyl groups on nucleotides and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
Compared to similar compounds, 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid offers higher stability and efficiency in phosphorylation reactions. Its unique combination of functional groups allows for versatile applications in both research and industrial settings .
Propiedades
Fórmula molecular |
C11H21N2O4P |
|---|---|
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyacetic acid |
InChI |
InChI=1S/C11H21N2O4P/c1-9(2)13(10(3)4)18(16-7-5-6-12)17-8-11(14)15/h9-10H,5,7-8H2,1-4H3,(H,14,15) |
Clave InChI |
GVYFSXRUGGXHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
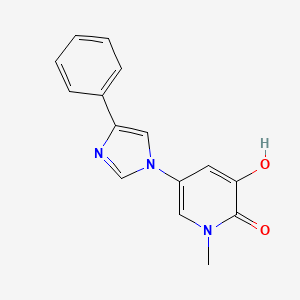
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
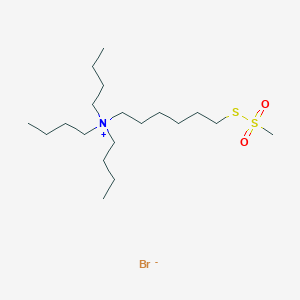
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
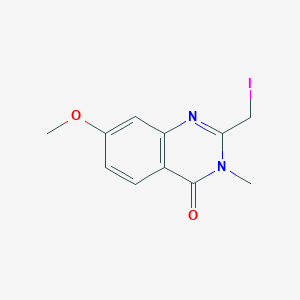
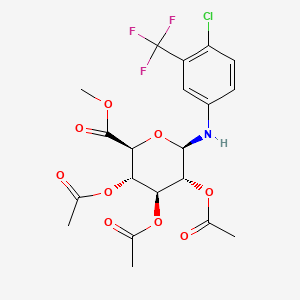
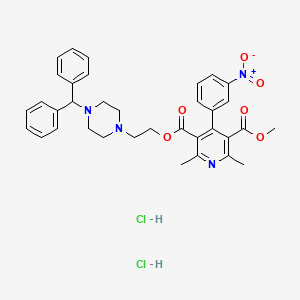
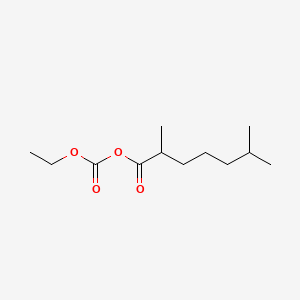
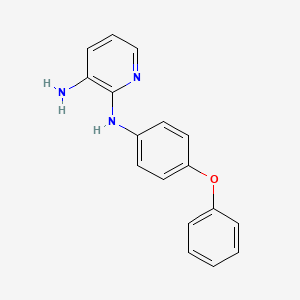

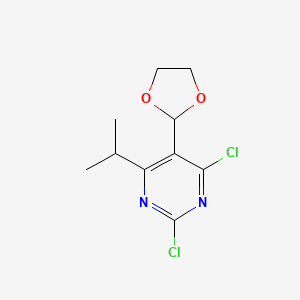
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
